2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine

Catalog No.
S800718
CAS No.
42573-57-9
M.F
C14H9Cl6N3O
M. Wt
447.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5...

CAS Number

42573-57-9

Product Name

2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine

IUPAC Name

2-[(E)-2-(4-methoxyphenyl)ethenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine

Molecular Formula

C14H9Cl6N3O

Molecular Weight

447.9 g/mol

InChI

InChI=1S/C14H9Cl6N3O/c1-24-9-5-2-8(3-6-9)4-7-10-21-11(13(15,16)17)23-12(22-10)14(18,19)20/h2-7H,1H3/b7-4+

InChI Key

MCNPOZMLKGDJGP-QPJJXVBHSA-N

SMILES

COC1=CC=C(C=C1)C=CC2=NC(=NC(=N2)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl

Canonical SMILES

COC1=CC=C(C=C1)C=CC2=NC(=NC(=N2)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C2=NC(=NC(=N2)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl

2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine is a synthetic organic compound characterized by its unique triazine ring structure and the presence of both trichloromethyl and methoxystyryl substituents. Its molecular formula is C₁₄H₉Cl₆N₃O, with a molecular weight of approximately 447.95 g/mol. This compound appears as a solid at room temperature and is notable for its role as a photoinitiator in polymer chemistry, particularly under near UV or visible light irradiation .

Photoinitiator and Photoacid Generator

-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine (also known as 2-[(E)-2-(4-methoxyphenyl)ethenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine) finds application in scientific research as a photoinitiator and photoacid generator [1, 2, 3]. Photoinitiators are molecules that absorb light and initiate subsequent chemical reactions. Photoacid generators, on the other hand, release acids upon light exposure. These properties make 2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine valuable in various research areas, particularly those involving light-triggered polymerization reactions.

  • Sources:
    • Santa Cruz Biotechnology
    • Sigma-Aldrich
    • PubChem

Potential Applications

The use of 2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine as a photoinitiator or photoacid generator holds promise for various scientific research applications. Some potential areas of exploration include:

  • Cationic Photopolymerization: This type of polymerization involves the use of positively charged initiators. 2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine's cationic properties make it a potential candidate for initiating cationic photopolymerization reactions, which are useful in creating advanced materials and coatings [1].
  • Photoresists: Photoresists are light-sensitive materials used in microfabrication processes. The photoacid generation capabilities of 2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine could be valuable in developing new photoresists with improved resolution or sensitivity [2].
  • Surface Patterning: Light-induced modifications of surfaces are crucial in various research fields. 2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine's photoinitiation or photoacid generation properties could be harnessed for light-directed surface patterning applications [3].
Involving 2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine include:

  • Photopolymerization: This compound acts as a Type I cleavable photoinitiator for free radical photopolymerization of (meth)acrylates when exposed to LED light at wavelengths of 385, 395, or 405 nm .
  • Cationic Polymerization: It can also initiate cationic polymerization of epoxides when combined with additives such as iodonium salts or N-vinylcarbazole .
  • Steady State Photolysis: Investigations into its photochemistry have utilized steady state photolysis to understand its reactivity under light exposure .

While specific biological activity data on 2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine is limited, compounds with similar structures often exhibit antimicrobial and anticancer properties due to their ability to generate reactive species upon irradiation. The triazine moiety is known for its potential in biological applications, although further studies are needed to elucidate the specific biological effects of this compound .

The synthesis of 2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine typically involves:

  • Condensation Reactions: The compound can be synthesized through condensation reactions involving appropriate precursors that contain both the methoxystyryl and trichloromethyl groups.
  • Multi-step Synthetic Routes: Various synthetic pathways may be employed to introduce the triazine ring while ensuring the stability and reactivity of the substituents. Detailed methodologies can be found in specialized literature focusing on triazine derivatives .

The primary applications of 2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine include:

  • Photoinitiator in Polymer Chemistry: It is widely used as a high-performance photoinitiator in the free radical polymerization of (meth)acrylates and in cationic polymerization processes .
  • LED Technology: Its effectiveness under LED light has made it a valuable component in modern photopolymerization techniques for coatings and inks .
  • Potential Use in Coatings: The compound's ability to initiate polymerization makes it suitable for applications in coatings that require rapid curing under UV light .

Interaction studies on 2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine often focus on its behavior in various photoinitiating systems. Research indicates that when combined with additives like amines or iodonium salts, its efficiency as a photoinitiator can be significantly enhanced. This synergistic effect allows for better performance compared to traditional photoinitiators .

Several compounds share structural similarities with 2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine. Here are some notable examples:

Compound NameStructure FeaturesUnique Characteristics
Bisacylphosphine OxideContains acyl groupsWidely used as a commercial photoinitiator
2,4,6-Trimethylbenzoyl-Diphenyl-PhosphineoxideContains benzoyl groupsKnown for high efficiency in free radical polymerization
2-Benzyl-2-Dimethylamino-1-(4-Morpholinophenyl)-Butanone-1Contains morpholine and dimethylamino groupsEffective for cationic polymerization

Uniqueness of 2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine

This compound stands out due to its specific combination of the triazine ring with both methoxystyryl and trichloromethyl groups. Its performance as a photoinitiator under LED light conditions is superior to many traditional alternatives. The ability to function effectively in both free radical and cationic polymerization processes further enhances its versatility compared to similar compounds .

XLogP3

5.6

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

42573-57-9

General Manufacturing Information

1,3,5-Triazine, 2-[2-(4-methoxyphenyl)ethenyl]-4,6-bis(trichloromethyl)-: ACTIVE

Dates

Modify: 2023-08-15

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